(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid

Description

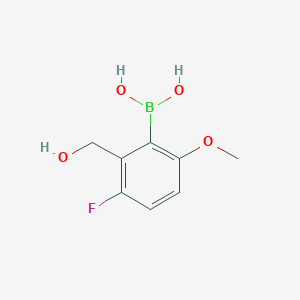

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a fluorinated phenyl ring with hydroxymethyl (-CH2OH) and methoxy (-OCH3) substituents at positions 2 and 6, respectively. Boronic acids are widely utilized in medicinal chemistry, catalysis, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This compound’s unique substitution pattern may enhance solubility and target-binding specificity compared to simpler boronic acids.

Properties

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)-6-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-3,11-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFIEOTKYTWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1CO)F)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and trimethyl borate.

Reaction Conditions: The key step involves the formation of the boronic acid group through a reaction with trimethyl borate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of aldehydes or carboxylic acids.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid has diverse applications in scientific research:

Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and methoxy groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key structural analogs include:

| Compound Name | Substituents (Position) | Key Features |

|---|---|---|

| 3-Fluoro-2-(hydroxymethyl)-6-methoxyphenylboronic acid | -F (3), -CH2OH (2), -OCH3 (6) | Enhanced solubility due to polar hydroxymethyl; methoxy at 6 may stabilize conjugation. |

| 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid | -F (3), -CH2OH (2), -OCH3 (4) | Methoxy at 4 alters electronic distribution, potentially reducing steric hindrance. |

| (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | -F (3), -CH2OH (2) | Lack of methoxy group may decrease solubility but simplify synthesis. |

| 2-Ethoxy-4-fluorophenylboronic acid | -F (4), -OCH2CH3 (2) | Ethoxy increases lipophilicity, potentially reducing aqueous solubility. |

Key Differences :

- Methoxy Position : The 6-methoxy group in the parent compound may enhance resonance stabilization of the boronic acid moiety compared to the 4-methoxy isomer .

- Hydroxymethyl vs. Ethoxy : Hydroxymethyl improves water solubility, critical for in vitro assays, whereas ethoxy groups (e.g., 2-ethoxy-4-fluorophenylboronic acid) increase hydrophobicity, risking precipitation in biological media .

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 3-fluoro substituent increases boron’s electrophilicity, enhancing reactivity toward nucleophiles like diols or proteases .

- Steric Hindrance : The hydroxymethyl group at position 2 introduces steric bulk, which may reduce binding to sterically sensitive targets compared to smaller substituents (e.g., -OH or -OCH3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.